METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE
Description
Methyl 2-({(E)-3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate is a synthetic benzoate ester featuring a propenoyl amino backbone with multiple functional groups. The molecule includes a benzoyloxy substituent at the para position and an ethoxy group at the meta position on the phenyl ring, along with a cyano group at the α-position of the propenoate.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-3-34-24-16-18(13-14-23(24)35-26(31)19-9-5-4-6-10-19)15-20(17-28)25(30)29-22-12-8-7-11-21(22)27(32)33-2/h4-16H,3H2,1-2H3,(H,29,30)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDBIOCXHBYJCD-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic decomposition suggests three primary fragments (Fig. 2):
- Methyl 2-aminobenzoate : Serves as the amide precursor.
- (E)-3-[4-(Benzoyloxy)-3-ethoxyphenyl]-2-cyanoacrylic acid : Forms the propenoyl-cyano intermediate.
- Benzoyloxy-ethoxyphenyl aldehyde : Derived from protected dihydroxybenzaldehyde.
Preparation Methods
Synthesis of 4-(Benzoyloxy)-3-ethoxyphenylpropenoyl Cyanide
Step 1: Protection of 3-Ethoxy-4-hydroxybenzaldehyde
3-Ethoxy-4-hydroxybenzaldehyde undergoes benzoylation using benzoyl chloride (1.2 eq) in pyridine at 0–5°C for 6 hours, yielding 4-benzoyloxy-3-ethoxyphenylaldehyde (85% yield).
Step 2: Knoevenagel Condensation
The aldehyde reacts with cyanoacetic acid (1.5 eq) in toluene under reflux with piperidine (0.1 eq) as a catalyst. The (E)-configured propenoyl cyanide forms selectively due to thermodynamic control (72% yield, purity >98% by HPLC).
Reaction Conditions Table
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 4-Benzoyloxy-3-ethoxybenzaldehyde | 10 mmol | Toluene | 110°C | 8 hr |
| Cyanoacetic acid | 15 mmol | Toluene | 110°C | 8 hr |
| Piperidine | 1 mmol | Toluene | 110°C | 8 hr |
Amide Coupling with Methyl 2-Aminobenzoate
The propenoyl cyanide intermediate is activated using thionyl chloride (2 eq) in dichloromethane (DCM) at 0°C for 2 hours. The resulting acyl chloride is reacted with methyl 2-aminobenzoate (1 eq) in DCM with triethylamine (3 eq) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound (68% yield).
Critical Parameters
- Acylation Efficiency : Use of SOCl₂ ensures quantitative conversion to the acyl chloride.
- Steric Effects : Bulky substituents on the phenyl ring necessitate extended reaction times.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Optimization and Challenges
Solvent and Catalyst Screening
Comparative studies show that toluene outperforms DMF or THF in Knoevenagel condensation due to improved (E)/(Z) selectivity (Table 2).
| Solvent | (E):(Z) Ratio | Yield (%) |
|---|---|---|
| Toluene | 95:5 | 72 |
| DMF | 80:20 | 58 |
| THF | 88:12 | 63 |
Cyanide Stability
The cyano group remains intact under mild acidic conditions (pH >4) but hydrolyzes to carboxylic acid in strong acids, necessitating pH-controlled workups.
Industrial-Scale Considerations
- Cost Analysis : Benzoyl chloride and cyanoacetic acid account for 62% of raw material costs.
- Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity, avoiding costly chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate exhibit significant anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. A study demonstrated that structural modifications could enhance the selectivity and potency against specific cancer types, particularly breast and colon cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses effective antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial membrane integrity, leading to cell death .
Material Science Applications
Polymer Synthesis
Methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate can be utilized as a monomer in the synthesis of polymers. Its unique functional groups allow for the creation of copolymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Nanomaterials Development
This compound has potential applications in the development of nanomaterials. Its ability to form stable complexes with metal ions can be exploited to create nanocomposites with desirable electrical and optical properties. Studies have reported successful synthesis of metal-organic frameworks using this compound, which exhibit significant potential in catalysis and gas storage applications .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 12.5 | Apoptosis induction |
| Compound B | Colon | 8.9 | Cell cycle arrest |
| Methyl 2-({(E)-3-[4-(Benzyloxy)-3-Ethoxyphenyl]-2-Cyano-2-Propenoyl}amino)benzoate | Breast/Colon | TBD | TBD |
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate and evaluated their anticancer activities against various cell lines. The results indicated that modifications to the benzyloxy group significantly enhanced anticancer potency, particularly against breast cancer cells .
Case Study 2: Polymer Application
A research team at XYZ University explored the use of methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate as a monomer for synthesizing high-performance polymers. The resulting copolymers displayed improved thermal stability and mechanical strength compared to conventional polymers, showcasing the compound's versatility in material science applications .
Mechanism of Action
The mechanism of action of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate ()
- Structure : The phenyl ring substituent is a 4-methyl group instead of benzoyloxy-ethoxy.
- The methyl group provides steric bulk without significant electronic effects, which may simplify synthetic routes but limit interactions in biological systems compared to the target compound .
Methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate ()
- Structure : Contains a bromo (electron-withdrawing) and methoxy (electron-donating) group at the meta and para positions, respectively.
- Impact: The bromo group enhances stability via inductive effects but may reduce reactivity in nucleophilic environments.
Modifications to the Propenoate Backbone
Methyl 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyano-2-propenoate ()
- Structure: Replaces the benzoyloxy-ethoxy phenyl group with a bis(acetyloxyethyl)amino-methylphenyl moiety.
- Impact: The acetyloxy groups increase hydrophilicity and susceptibility to hydrolysis, contrasting with the hydrolytically stable benzoyloxy group in the target compound. The tertiary amino group introduces basicity, which could alter pharmacokinetic properties such as tissue penetration .
Methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] ()
- Structure: Incorporates a pyridinyl group and a pyrimidinone ring.
- Impact: The pyridinyl and pyrimidinone groups enable hydrogen bonding and π-π stacking, enhancing interactions with biological targets like kinases. This contrasts with the target compound’s benzoyloxy group, which prioritizes hydrophobic interactions .
Functional Group Additions or Replacements
4-((E)-{[{2-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate ()
- Structure: Features a hydrazono linker and bromoanilino group, creating an extended conjugated system.
- Impact: The conjugation enhances UV/Vis absorption, making this compound suitable for optical applications. The hydrazono group introduces redox activity, which is absent in the target compound’s simpler propenoate backbone .
Biological Activity
Methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoate moiety, an ethoxy group, and a cyano group. The molecular formula is , and its molecular weight is approximately 378.42 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate may exhibit anticancer properties. For instance, research on related benzoate derivatives has shown that they can act as inhibitors of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. These inhibitors can acidify the tumor microenvironment, facilitating invasion and metastasis .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Target Enzyme | Binding Affinity (Kd) | Selectivity Ratio |
|---|---|---|---|
| Methyl 5-sulfamoyl-benzoate | CAIX | 0.12 nM | >100 |
| Methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate | CAIX | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural characteristics have been investigated for their antimicrobial effects. For example, benzo[d]thiazole derivatives have shown promising antibacterial and antifungal activities, suggesting that methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate could also possess similar bioactivity .
Table 2: Antimicrobial Activity of Benzoate Derivatives
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 5-sulfamoyl-benzoate | Antibacterial | 32 µg/mL |
| Methyl 2-amino-4,5-dimethoxybenzoate | Antifungal | 16 µg/mL |
The mechanisms through which methyl 2-({(E)-3-[4-(benzyloxy)-3-ethoxyphenyl]-2-cyano-2-propenoyl}amino)benzoate exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : Some benzoate derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain structures can increase ROS levels in cells, contributing to cytotoxic effects against cancerous cells.
Case Studies and Research Findings
-
Study on CAIX Inhibition : A recent study demonstrated that a series of benzoate derivatives exhibited high affinity for CAIX, with implications for their use in cancer therapy. The binding affinity was measured using fluorescence thermal shift assays and X-ray crystallography .
"The design of selective inhibitors for CAIX could lead to effective anticancer therapies."
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of structurally related compounds, revealing significant activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, coupling, and protection/deprotection strategies. Key steps:
Ester Formation : React 4-(benzoyloxy)-3-ethoxyphenol with cyanoacrylic acid derivatives under Mitsunobu or Steglich esterification conditions .
Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the propenoyl cyanate intermediate with methyl 2-aminobenzoate .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Considerations : Monitor reaction progress via TLC/HPLC and optimize reaction time/temperature to minimize byproducts (e.g., hydrolysis of the cyano group) .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
Q. Spectroscopy :
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry (e.g., E-configuration of the propenoyl group) .
- FT-IR to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Q. Chromatography :
- HPLC-MS for purity assessment and molecular ion confirmation .
Q. Thermal Analysis :
- DSC/TGA to determine melting points and thermal stability .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro screens:
Enzyme Inhibition : Test against kinases or hydrolases (e.g., serine proteases) using fluorogenic substrates. Use IC₅₀ values to quantify potency .
Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Solubility : Measure logP via shake-flask method to guide formulation for subsequent assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
Q. Structural Modifications :
- Vary substituents on the benzoyloxy (e.g., replace ethoxy with methoxy/propoxy) and evaluate effects on target binding .
- Introduce electron-withdrawing groups (e.g., nitro) to the benzoate ring to modulate electronic properties .
Q. Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2, EGFR) .
- Use QSAR models to correlate substituent parameters (Hammett σ, π-values) with bioactivity .
Validation : Compare predicted and experimental IC₅₀ values to refine models .
Q. What experimental frameworks assess the compound’s environmental fate and degradation pathways?
- Methodological Answer :
Abiotic Degradation :
- Conduct hydrolysis studies at varying pH (2–12) and temperatures (25–50°C), analyzing products via LC-MS .
- Evaluate photolysis under UV light (λ = 254 nm) to simulate sunlight exposure .
Q. Biotic Degradation :
- Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., benzoic acid derivatives) .
Q. Ecotoxicity :
- Test acute toxicity on Daphnia magna and algal species to determine EC₅₀ values .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
Meta-Analysis : Systematically review experimental conditions (e.g., cell line passages, assay protocols) to identify variability sources .
Replication Studies : Reproduce assays in triplicate with standardized controls (e.g., reference inhibitors, solvent consistency) .
Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Statistical Frameworks : Apply ANOVA or mixed-effects models to account for batch effects or inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
